

# 7-Bromo-2-chloroquinoline: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **7-Bromo-2-chloroquinoline**

Cat. No.: **B1339914**

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## Abstract

**7-Bromo-2-chloroquinoline** is a halogenated quinoline derivative that serves as a pivotal building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 2-position, offers versatile reactivity for the construction of more complex molecules. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in drug discovery and development.

## Chemical and Physical Properties

**7-Bromo-2-chloroquinoline**, with the CAS Number 99455-15-9, is a solid compound at room temperature.<sup>[1]</sup> Its molecular structure and key properties are summarized below. While specific experimental data for its melting point and solubility are not readily available in the cited literature, data for a related isomer, 4-Bromo-7-chloroquinoline, is included for reference.

Table 1: Chemical Identifiers and Properties of **7-Bromo-2-chloroquinoline**

Property	Value	Reference
CAS Number	99455-15-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrCIN	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	242.50 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	7-bromo-2-chloroquinoline	<a href="#">[2]</a>
Physical Form	Solid	<a href="#">[1]</a>
Melting Point	Data not available. (Isomer 4-Bromo-7-chloroquinoline: 101-103°C)	<a href="#">[3]</a>
Solubility	Data not available. (Isomer 4-Bromo-7-chloroquinoline is soluble in Chloroform, DMSO, Methanol)	<a href="#">[3]</a>
InChI Key	MOEWRAKNXMILKB-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	Clc1ccc2ccc(Br)cc2n1	<a href="#">[1]</a>

## Spectroscopic Data

While specific <sup>1</sup>H and <sup>13</sup>C NMR spectra for **7-Bromo-2-chloroquinoline** are not available in the searched literature, the following table provides computed properties that are useful for characterization.[\[2\]](#)

Table 2: Computed Spectroscopic and Physicochemical Properties

Property	Value	Reference
Exact Mass	240.92939 Da	<a href="#">[2]</a>
Monoisotopic Mass	240.92939 Da	<a href="#">[2]</a>
Topological Polar Surface Area	12.9 Å <sup>2</sup>	<a href="#">[2]</a>
Heavy Atom Count	12	<a href="#">[2]</a>
Complexity	165	<a href="#">[2]</a>
XLogP3	3.8	<a href="#">[2]</a>

## Synthesis of 7-Bromo-2-chloroquinoline

The primary synthetic route to **7-Bromo-2-chloroquinoline** involves the chlorination of 7-bromoquinolin-2(1H)-one (also known as 7-bromo-2-hydroxyquinoline).[4]

## Experimental Protocol

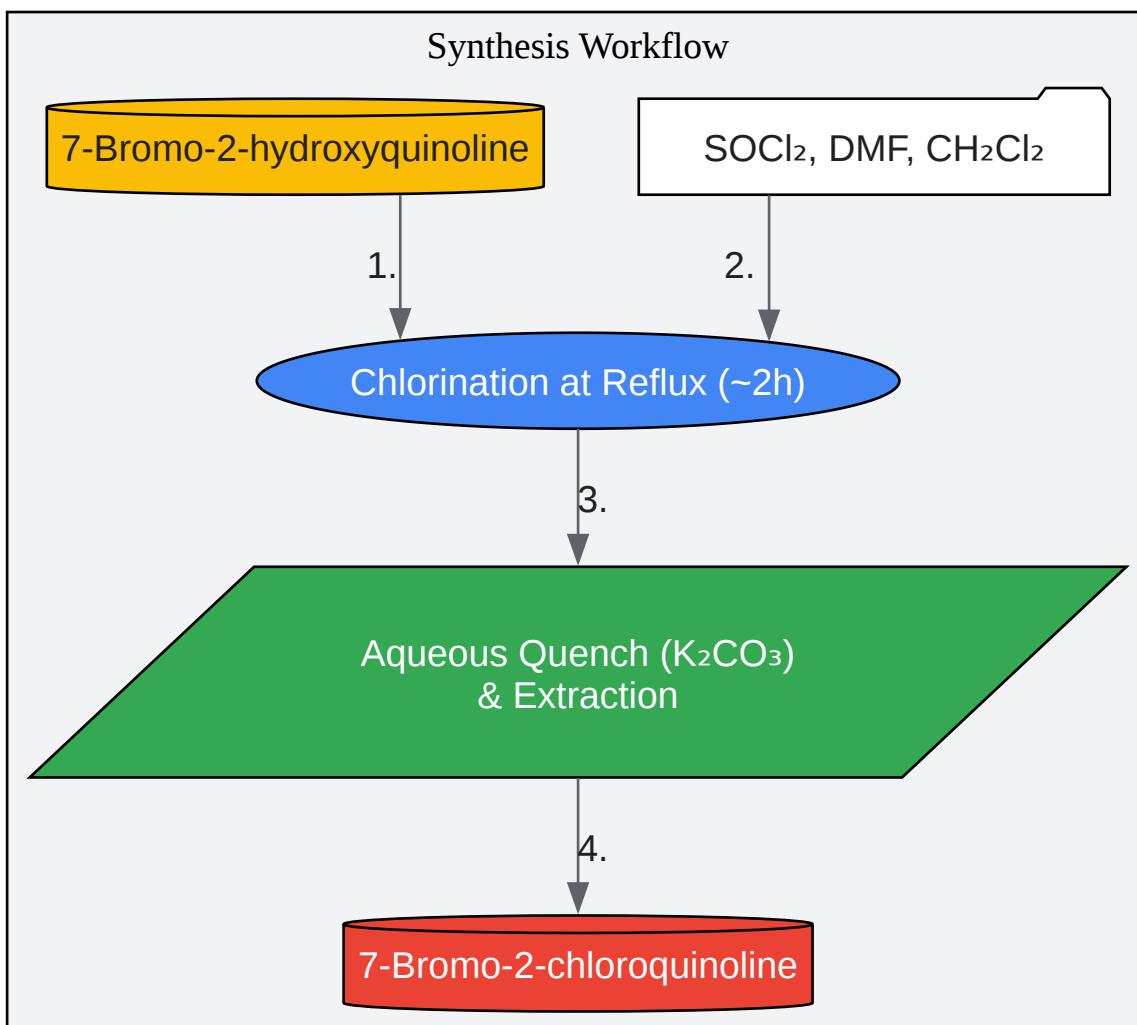
Reaction: Conversion of 7-bromo-2-hydroxyquinoline to **7-bromo-2-chloroquinoline** using thionyl chloride.[4]

Materials and Equipment:

- 7-bromo-2-hydroxyquinoline (1.22 kg, 5.45 mol)
- Dichloromethane (9.706 kg)
- Dimethylformamide (0.276 kg)
- Thionyl chloride (0.973 kg, 8.17 mol, 1.5 eq.)
- USP grade purified water
- Potassium carbonate
- Inert reactor with mechanical stirrer, reflux condenser, charging funnel, and caustic scrubber

**Procedure:**

- To the inert reactor, add 7-bromo-2-hydroxyquinoline, dichloromethane, and dimethylformamide.[4]
- Slowly add thionyl chloride dropwise through the charging funnel.[4]
- Gradually heat the reaction mixture to reflux and maintain for approximately 2 hours, or until the reaction is complete (monitored by a suitable method like TLC).[4]
- After completion, cool the mixture to 20-25 °C.[4]
- Add USP grade purified water (3.663 kg) and stir.[4]
- Prepare a solution of potassium carbonate (0.828 kg) in USP grade purified water (0.828 kg) and add it slowly to the reaction mixture with stirring.[4]
- Cease stirring after 15 minutes and allow the layers to separate.[4]
- Confirm the pH of the aqueous layer is appropriate for workup, then proceed with the separation and purification of the organic layer to isolate the final product.[4]



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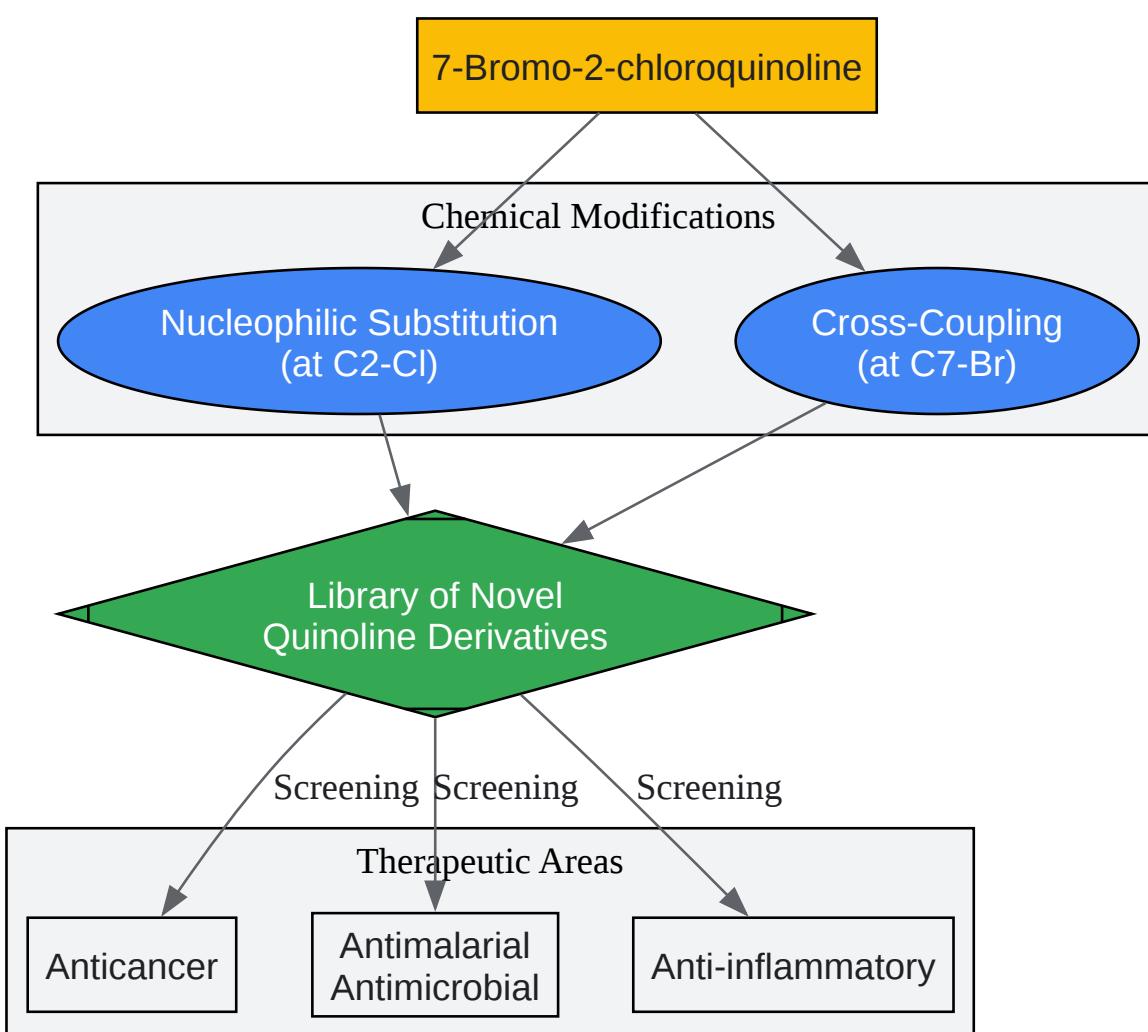
Synthesis Workflow for **7-Bromo-2-chloroquinoline**.

## Applications in Drug Discovery and Research

**7-Bromo-2-chloroquinoline** is a versatile intermediate in the synthesis of various biologically active compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous biological targets.[\[5\]](#)

- Anticancer Agents: Derivatives of 7-chloroquinoline have been investigated as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation.[\[5\]](#)

- **Antimalarial and Antimicrobial Agents:** The quinoline core is central to many antimalarial drugs. This building block allows for the synthesis of novel derivatives with potential activity against malaria, as well as various bacterial and fungal strains.
- **Organic Synthesis:** In organic synthesis, the distinct reactivity of the chloro and bromo substituents allows for selective functionalization through reactions like nucleophilic aromatic substitution at the 2-position and palladium-catalyzed cross-coupling at the 7-position. This enables the creation of diverse chemical libraries for screening.



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Drug Discovery Workflow using **7-Bromo-2-chloroquinoline**.

## Safety and Handling

**7-Bromo-2-chloroquinoline** is classified as a hazardous substance. It is toxic if swallowed (H301) and causes serious eye damage (H318).[\[1\]](#)[\[2\]](#)

Table 3: GHS Hazard Information

Hazard Statement	Classification	Signal Word
H301	Acute toxicity, Oral (Category 3)	Danger
H318	Serious eye damage (Category 1)	Danger

Precautionary Measures:

- P264: Wash hands thoroughly after handling.[\[2\]](#)
- P270: Do not eat, drink or smoke when using this product.[\[2\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[2\]](#)
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[\[1\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)
- P405: Store locked up.[\[2\]](#)

It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[\[2\]](#) Store in a tightly closed container in a dry, cool, and well-ventilated place.

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## References

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